molecular formula C13H11NO3 B6322960 5-Phenoxynicotinic acid methyl ester CAS No. 936344-52-4

5-Phenoxynicotinic acid methyl ester

Cat. No. B6322960
CAS RN: 936344-52-4
M. Wt: 229.23 g/mol
InChI Key: HYGYYOAEKJNITG-UHFFFAOYSA-N
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Description

5-Phenoxynicotinic acid methyl ester, also known as PNAME, is a chemical compound derived from nicotinic acid . It has a molecular weight of 229.24 and its IUPAC name is methyl 5-phenoxynicotinate .


Synthesis Analysis

The synthesis of an ester like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the transesterification of fats with methanol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the transesterification reaction involves the reaction of a glyceride with methanol in the presence of a catalyst, typically a strong base or a strong acid .

Scientific Research Applications

  • Chemical Synthesis and Natural Product Isolation : Compounds similar to 5-Phenoxynicotinic acid methyl ester, such as phenolic derivatives and esters, are frequently synthesized or isolated from natural sources for their unique chemical properties. For instance, novel phenolic compounds have been isolated from mangrove-derived fungi, showing the diversity and potential of natural sources in contributing to chemical libraries (Mei et al., 2020).

  • Antioxidant Properties : Phenolic esters, similar in structure to this compound, are studied for their antioxidant properties. These compounds can engage in electron-transfer reactions, suggesting potential applications in preventing oxidative damage in biological and material systems (Foti, Daquino, & Geraci, 2004).

  • Biochemical Applications : Phenolic esters are utilized in biochemical studies for their reactivity and potential biological activity. For example, modifications of fatty acid esters under specific conditions have been explored to understand their chemical behavior and potential applications in biochemistry (Napolitano et al., 2002).

  • Pharmacological Interest : Derivatives of phenolic acids, including esters, are investigated for their potential pharmacological effects, such as cytotoxicity against cancer cell lines, highlighting the significance of these compounds in medicinal chemistry research (Roy et al., 2005).

  • Material Science and Fluorescence Studies : Phenoxazinium derivatives, closely related to phenoxynicotinic esters, have been synthesized for photophysical studies with DNA. Such compounds, due to their fluorescent properties, find applications in material science and biological imaging (Alves et al., 2011).

Mechanism of Action

The mechanism of action for the formation of esters like 5-Phenoxynicotinic acid methyl ester involves several steps. The first step is the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form an ester . This is followed by a series of reactions that lead to the formation of the final product .

Future Directions

The use of fatty acid methyl esters like 5-Phenoxynicotinic acid methyl ester has advantages over vegetable oils due to fewer impurities and lower viscosity . They have a great potential in the chemical industry and their catalytic conversion allows them to produce a wide range of useful chemicals . Therefore, they have a great future in the chemical industry .

properties

IUPAC Name

methyl 5-phenoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGYYOAEKJNITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.31 g (2 mmol) of 5-hydroxy-nicotinic acid methyl ester, 0.73 g (4 mmol) of copper acetate, ˜1 g of 4 Å molecular sieves and 0.85 g (7 mmol) of phenylboronic acid were combined in a flask charged with 20 mL of DCM and 2.0 mL (14 mmol) of Et3N. This reaction slurry was stirred overnight at r.t. The reaction mixture was then diluted with 200 mL of EtOAc and washed 3 times with 10% K2CO3. The organic layer was then dried with Na2SO4, evaporated and purified by flash column chromatography (EtOAc/hexanes=1:2) to give 5-phenoxy-nicotinic acid methyl ester, which was subsequently hydrolyzed according to general procedure B to give 5-phenoxy-nicotinic acid and used in the next step without further purification.
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